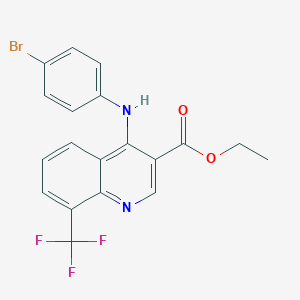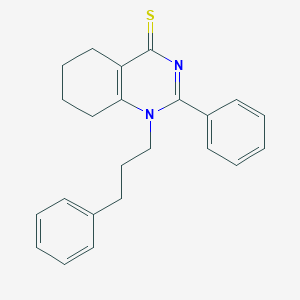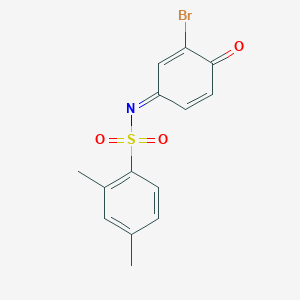
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)pentanamide is a synthetic compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a benzofuran ring, an acetyl group, and a sulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)pentanamide typically involves multiple steps. The process begins with the preparation of the benzofuran ring, followed by the introduction of the acetyl and methyl groups. The final step involves the addition of the pentanoylbenzenesulfonamide group. Common reagents used in these reactions include acetic anhydride, methyl iodide, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)pentanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or slowed disease progression.
Comparaison Avec Des Composés Similaires
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)pentanamide can be compared with other similar compounds, such as:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide: This compound has a similar structure but includes a cyclohexylcarbonyl group and a fluorine atom, which may alter its chemical properties and biological activities.
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide: This compound features a quinoline ring, which may confer different biological activities compared to the pentanoylbenzenesulfonamide derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C22H23NO5S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)pentanamide |
InChI |
InChI=1S/C22H23NO5S/c1-4-5-11-21(25)23(29(26,27)18-9-7-6-8-10-18)17-12-13-20-19(14-17)22(15(2)24)16(3)28-20/h6-10,12-14H,4-5,11H2,1-3H3 |
Clé InChI |
SSQATXMSTWPMMJ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CCCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-phenylpropyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284874.png)
![3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284875.png)
![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284881.png)

![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
![ETHYL 6-CHLORO-4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)QUINOLINE-3-CARBOXYLATE](/img/structure/B284888.png)
![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)


![4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE](/img/structure/B284895.png)
![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)
